2,5-Bis-benzoyloxymethyl-furane
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-(benzoyloxymethyl)furan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c21-19(15-7-3-1-4-8-15)23-13-17-11-12-18(25-17)14-24-20(22)16-9-5-2-6-10-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXNMOONTZSEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC=C(O2)COC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Bis Hydroxymethyl Furan Bhmf and Its Precursors
Conversion of Biomass-Derived Feedstocks to 5-Hydroxymethylfurfural (B1680220) (HMF)
The journey to synthesizing BHMF begins with the production of its precursor, 5-Hydroxymethylfurfural (HMF). HMF is a versatile platform chemical derived from the dehydration of C6 sugars found in biomass. google.com Cellulose, a major component of plants like cornstalk and wheat straw, can be hydrolyzed to glucose, which is then isomerized to fructose (B13574). wikipedia.orgncsu.edu The subsequent acid-catalyzed dehydration of fructose yields HMF. wikipedia.org
Various catalytic systems have been developed to improve the efficiency of this conversion. For instance, solid acid catalysts such as hydrated niobium pentoxide (Nb₂O₅·nH₂O) have demonstrated high catalytic activity in converting fructose to HMF, achieving yields as high as 89%. researchgate.net The use of such heterogeneous catalysts in biphasic systems (e.g., water/2-butanol) facilitates the separation of HMF, making the process more efficient and environmentally friendly. researchgate.net Research has also explored the use of dimethyl carbonate as an extracting solvent in the presence of an acidic heterogeneous catalyst to produce HMF from D-fructose with a 70% isolated yield. digitellinc.com
Chemical Reduction Pathways from HMF to BHMF
Once HMF is obtained, its formyl group is reduced to a hydroxyl group to form BHMF. wikipedia.org This transformation can be accomplished through several chemical reduction methods, including catalytic hydrogenation, catalytic transfer hydrogenation, and the Cannizzaro reaction. ncsu.edu
Catalytic Hydrogenation Approaches: Homogeneous and Heterogeneous Catalysis
Catalytic hydrogenation is a prominent method for the reduction of HMF to BHMF, utilizing molecular hydrogen (H₂) in the presence of a metal catalyst. rsc.org A range of catalysts, including both noble and non-noble metals, have been investigated for this purpose.
Heterogeneous catalysts are widely favored due to their ease of separation and reusability. Platinum-based catalysts, such as Pt/MCM-41, have shown exceptional performance, achieving a 98.9% selectivity for BHMF at a low temperature of 35°C and 0.8 MPa of H₂. mdpi.comrsc.org Ruthenium-based catalysts are also effective; for example, Ru/MgO-ZrO₂ demonstrated a 94% selectivity for BHMF at 130°C. ncsu.edu Non-noble metal catalysts, such as copper-based systems (e.g., Cu-ZnO), offer a more cost-effective alternative and can achieve high selectivity (99.1%) for BHMF. mdpi.com The nature of the support material and the dispersion of the metallic copper significantly influence the catalyst's activity and stability. researchgate.net
| Catalyst | H₂ Pressure | Temperature | Time | HMF Conversion (%) | BHMF Selectivity (%) | Reference |
| Pt/MCM-41 | 0.8 MPa | 35°C | 2 h | 100 | 98.9 | mdpi.comrsc.org |
| Cu-ZnO | - | 100°C | 3 h | - | 99.1 | mdpi.com |
| Ru/MgO-ZrO₂ | 400 psi | 130°C | 2 h | - | 94 | ncsu.edu |
| Cu₂₀-Ru₂-PMO | 50 bar | 100°C | 3 h | - | 98 | ncsu.edu |
| Ru(OH)x/ZrO₂ | 15 bar | 120°C | 6 h | - | 99 | ncsu.edu |
Catalytic Transfer Hydrogenation (CTH) Techniques
Catalytic Transfer Hydrogenation (CTH) presents a safer and often simpler alternative to using high-pressure molecular hydrogen. mdpi.com In CTH, a hydrogen donor molecule, typically an alcohol like isopropanol (B130326), ethanol, or formic acid, provides the hydrogen for the reduction. rsc.orgmdpi.commdpi.com This process is often facilitated by the Meerwein–Ponndorf–Verley (MPV) reaction mechanism. rsc.orgrsc.org
Zirconium-based catalysts have proven to be particularly effective for the CTH of HMF. A zirconium-carbon coordination catalyst (Zr-HTC) synthesized from glucose-derived hydrothermal carbon achieved a 99.2% BHMF yield at a mild temperature of 120°C in just 4 hours using isopropanol as the hydrogen donor. acs.org Similarly, a hafnium-based metal-organic coordination polymer (Hf-DTMP) yielded 96.8% BHMF at 130°C in 2-butanol. rsc.org Other catalysts like Ru/Co₃O₄ have also been used, providing an 82% yield of BHMF at 190°C with isopropanol as the hydrogen source. mdpi.com
| Catalyst | Hydrogen Donor | Temperature | Time | BHMF Yield (%) | Reference |
| Zr-HTC | Isopropanol | 120°C | 4 h | 99.2 | acs.org |
| ZrBa-SBA | Isopropanol | 150°C | 2.5 h | 90.6 (92.2% selectivity) | rsc.org |
| Hf-DTMP | 2-Butanol | 130°C | 4 h | 96.8 | rsc.org |
| Ru/Co₃O₄ | Isopropanol | 190°C | 6 h | 82 | mdpi.com |
| ZrO(OH)₂ | Ethanol | 150°C (423 K) | 2.5 h | 88.9 | ncsu.edursc.org |
| ZrCa@CNS | Isopropyl alcohol | 190°C | 10 h | 84.2 | acs.org |
| Cu/MOF-808 | Formic Acid | 150°C | 4 h | 71 | mdpi.com |
Cannizzaro Reaction Mechanisms and Applications
The Cannizzaro reaction is another pathway to produce BHMF from HMF, although it comes with a significant drawback. researchgate.net In this disproportionation reaction, which typically occurs under basic conditions, two molecules of HMF react to produce one molecule of BHMF (the reduced product) and one molecule of 5-hydroxymethylfuranoic acid (HMFA) (the oxidized product). mdpi.comresearchgate.net
Biocatalytic and Enzymatic Synthesis of BHMF
Biocatalysis offers a green and highly selective alternative to chemical methods for producing BHMF. This approach utilizes whole microbial cells or isolated enzymes to catalyze the reduction of HMF under mild reaction conditions, minimizing by-product formation. mdpi.com
Whole-Cell Biocatalysis for HMF Reduction
The use of whole-cell biocatalysts is a promising strategy for BHMF production, as these systems contain the necessary enzymes and cofactors for the reduction reaction. A key challenge is the inherent toxicity of HMF to many microorganisms. nih.gov Therefore, research has focused on identifying and developing HMF-tolerant microbial strains.
The yeast strain Meyerozyma guilliermondii SC1103 has been identified as highly tolerant to both HMF (up to 110 mM) and BHMF (up to 200 mM). nih.govresearchgate.net Using its resting cells and glucose as a cosubstrate, it can convert 100 mM of HMF to BHMF with an 86% yield and over 99% selectivity within 12 hours. nih.govresearchgate.net Further improvements, such as cell acclimatization and immobilization in calcium alginate beads, have enhanced the process, allowing for the conversion of higher substrate concentrations (200-300 mM) with good yields (82-85%). nih.gov Other microorganisms, such as the bacterium Burkholderia contaminans NJPI-15, have also been successfully employed, achieving a 95% yield with the use of co-substrates like glutamine and sucrose (B13894). nih.gov
| Microorganism | HMF Concentration | Co-substrate | Time | BHMF Yield (%) | Selectivity (%) | Reference |
| Meyerozyma guilliermondii SC1103 | 100 mM | Glucose | 12 h | 86 | >99 | nih.govresearchgate.net |
| Meyerozyma guilliermondii SC1103 (immobilized) | 200-300 mM | Glucose | 7-24 h | 82-85 | 99 | nih.gov |
| Burkholderia contaminans NJPI-15 | 100 mM | Glutamine & Sucrose | - | 95 | - | nih.gov |
| Paraburkholderia azotifigens F18 | - | - | - | 92 | - | mdpi.com |
| Recombinant E. coli CCZU-K14 | - | - | - | 90.6 | - | rsc.org |
Enzyme-Mediated Transformations in Furan (B31954) Chemistry
The biocatalytic reduction of HMF to BHMF represents a green and highly selective synthetic route. unipi.it This transformation is primarily achieved through the use of whole-cell biocatalysts or isolated enzymes, which offer the benefits of mild reaction conditions and high selectivity. unipi.itlu.se
Whole-cell biocatalysis is particularly advantageous as it facilitates the in-situ regeneration of essential cofactors, such as NAD(P)H, and simplifies catalyst recycling. lu.seresearchgate.net A variety of microorganisms, including bacteria, yeasts, and fungi, have been successfully employed for the conversion of HMF to BHMF. lu.se For instance, the HMF-tolerant yeast strain Meyerozyma guilliermondii SC1103 has been used for the biocatalytic reduction of HMF to BHMF using its resting cells. nih.gov Similarly, a highly HMF-tolerant bacterial strain, Burkholderia contaminans NJPI-15, has demonstrated efficient biocatalytic reduction of HMF. nih.govfrontiersin.org Recombinant Saccharomyces cerevisiae expressing alcohol dehydrogenases (ADHs) from Meyerozyma guilliermondii has also been engineered for this purpose, with the strain expressing aryl ADH (MgAAD1669) showing the best performance. nih.gov
The core of this biocatalytic conversion lies in the enzymatic reduction of the aldehyde group in HMF. nih.gov Alcohol dehydrogenases are key enzymes in this process. nih.gov In some cases, two distinct dehydrogenases are co-immobilized to facilitate the selective reduction of HMF to BHMF with efficient cofactor regeneration. researchgate.net The use of plant tissues, such as lyophilized stems of Brassica oleracea, has also been explored as a sustainable biocatalyst source. unipi.it
Optimization of Biocatalytic Reaction Conditions (e.g., pH, Temperature, Co-substrates)
To maximize the yield and efficiency of BHMF production, the optimization of reaction parameters is crucial. Key factors influencing the biocatalytic process include pH, temperature, and the presence of co-substrates.
pH and Temperature: The catalytic performance of whole-cell biocatalysts is highly dependent on the pH and temperature of the reaction medium. For example, Burkholderia contaminans NJPI-15 exhibits good catalytic activity over a broad pH range of 6.0 to 9.0 and a temperature range of 25°C to 35°C. nih.govfrontiersin.org The yeast Meyerozyma guilliermondii SC1103 also shows good catalytic performance across a wide pH range from 4.0 to 10.0. nih.gov The optimal temperature for the biocatalytic synthesis of BHMF is often a compromise between enzyme activity and stability.
Co-substrates: Co-substrates play a vital role in whole-cell biocatalysis by providing the necessary reducing power for cofactor regeneration, typically NADH or NADPH, which is consumed during the reduction of HMF. researchgate.net Glucose is a commonly used co-substrate. nih.govnih.gov Inexpensive alternatives like corncob hydrolysate have also been successfully used, significantly reducing production costs. nih.gov
The addition of specific co-substrates can also enhance the tolerance of the microorganism to the inhibitory effects of HMF. nih.gov For instance, in the case of Burkholderia contaminans NJPI-15, the presence of glutamine and sucrose as co-substrates was found to improve both the conversion and selectivity of BHMF synthesis. nih.govfrontiersin.org With 70 mM glutamine and 30 mM sucrose, 100 mM of HMF was reduced to BHMF with a 95% yield. nih.gov Similarly, for E. coli DCF cells, sodium formate (B1220265) (HCOONa) served as an effective co-substrate. researchgate.net
The following table summarizes the optimized conditions and results from various biocatalytic studies for the synthesis of BHMF.
Table 1: Performance of Whole-Cell Biocatalysts in BHMF Synthesis
| Biocatalyst | HMF Concentration (mM) | Co-substrate | Time (h) | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Burkholderia contaminans NJPI-15 | 100 | 70 mM glutamine, 30 mM sucrose | 33 | 95 | >99 | nih.govresearchgate.net |
| Meyerozyma guilliermondii SC1103 | 100 | 100 mM glucose | 12 | 86 | >99 | nih.gov |
| Recombinant S. cerevisiae (MgAAD1669) | 250 | Glucose | 24 | 94 | 99 | nih.gov |
| E. coli DCF | 150 | HCOONa | - | 94.4 | 100 | researchgate.net |
| Immobilized M. guilliermondii cells | 200 | - | 24 | 82 | - | researchgate.net |
| Aureobasidium subglaciale F134 | 180 | - | 9 | 82 | - | researchgate.net |
To overcome substrate inhibition at high concentrations, a fed-batch strategy is often employed. This involves the gradual feeding of HMF to the reaction mixture, which allows for the production of high titers of BHMF. Using this strategy, a concentration of 656 mM BHMF was achieved from 700 mM HMF within 48 hours with B. contaminans NJPI-15. nih.govfrontiersin.org
Alternative Synthetic Routes to Furan-2,5-dimethanols
Besides biocatalysis, several chemical catalytic methods have been developed for the synthesis of BHMF from HMF. These routes often involve hydrogenation reactions using various metal catalysts.
The reduction of HMF can be catalyzed by a range of metals, including nickel, copper chromite, platinum oxide, and cobalt oxide, typically under conditions of high temperature and hydrogen pressure. wikipedia.org For instance, a nickel catalyst supported on renewable carbon has been used for the selective hydrogenation of HMF to BHMF in an aqueous medium at a mild temperature of 50°C, achieving yields up to 90%. researchgate.net Another approach utilizes a Ru/Co₃O₄ catalyst for the catalytic transfer hydrogenation (CTH) of HMF, using isopropanol as the hydrogen source. This process yielded up to 82% BHMF at 190°C. mdpi.com Platinum-based catalysts, such as Pt/MCM-41, have also shown high efficiency, with 98.9% selectivity for BHMF at 35°C and 0.8 MPa H₂. mdpi.com
A simple reduction of HMF to BHMF can also be achieved using sodium borohydride (B1222165) as the reducing agent. fur4sustain.eu Furthermore, a novel approach involves the synthesis of HMF from D-fructose using dimethyl carbonate as an extracting solvent in the presence of a heterogeneous acid catalyst, followed by a rapid reduction to BHMF. fur4sustain.eu
While these chemical methods can be highly effective, they often require more forcing conditions, such as high pressure and temperature, compared to enzymatic routes. wikipedia.org Under more severe conditions, the furan ring itself can be reduced, leading to the formation of 2,5-bis(hydroxymethyl)tetrahydrofuran as a byproduct. wikipedia.org
Reactivity and Transformation Pathways of 2,5 Disubstituted Furans and Their Derivatives
Electrophilic Aromatic Substitution Reactions of Furan (B31954) Ring Systems
The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic aromatic substitution in unsubstituted furan preferentially occurs at the C2 and C5 positions. This regioselectivity is attributed to the superior stability of the cationic intermediate (sigma complex) formed upon electrophilic attack at the 2-position, which can be stabilized by three resonance structures, compared to only two for attack at the 3-position. chemicalbook.comquora.com
For "2,5-Bis-benzoyloxymethyl-furane," the C2 and C5 positions are already occupied. Therefore, any further electrophilic substitution would be directed to the C3 or C4 positions. However, the presence of the electron-withdrawing benzoyloxymethyl groups at the 2- and 5-positions deactivates the furan ring, making these subsequent substitutions more challenging and requiring harsher reaction conditions than those needed for furan itself. pearson.com
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan
| Position of Attack | Number of Resonance Structures for Intermediate | Stability of Intermediate |
|---|---|---|
| C2 (or C5) | 3 | More Stable |
Cycloaddition Reactions, including Diels-Alder Chemistry
Despite its aromaticity, the furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.com These reactions are crucial for the construction of complex, oxygen-containing bicyclic systems. The reactivity of furans in these cycloadditions is often enhanced when reacting with electron-poor dienophiles. acs.org However, the reactions are often reversible, with a tendency for retro-Diels-Alder reactions to occur due to the aromatic stabilization of the furan ring. nih.gov
Intermolecular Diels-Alder reactions of furan derivatives, including those with substituents at the 2- and 5-positions, have been extensively studied. For instance, furan derivatives react with dienophiles like maleic anhydride (B1165640) and acetylenedicarboxylic acid. acs.orgrsc.org The substituents on the furan ring can significantly influence the reactivity and the endo/exo selectivity of the cycloaddition. rsc.org In the case of "this compound," the electron-withdrawing nature of the substituents would decrease the nucleophilicity of the furan diene, potentially requiring more reactive dienophiles or catalytic conditions for the reaction to proceed efficiently. nih.gov 2,5-disubstituted furans have been shown to react with various dienophiles to form complex adducts. rsc.org
Intramolecular Diels-Alder (IMDA) reactions involving furan rings are powerful methods for synthesizing complex polycyclic structures. In these reactions, the diene (furan) and the dienophile are part of the same molecule, connected by a tether. The efficiency and stereochemical outcome of the reaction are highly dependent on the length and nature of this tether. While specific examples involving "this compound" are not prominent in the literature, the general principles apply. The geometry of the transition state is a critical factor, and the reaction can lead to the formation of intricate molecular architectures in a single step.
Asymmetric Diels-Alder reactions are of great importance for the enantioselective synthesis of complex molecules. The use of chiral Lewis acids or organocatalysts can induce facial selectivity in the approach of the dienophile to the furan diene, leading to the formation of one enantiomer of the cycloadduct in excess. While the development of chiral catalysts for furan cycloadditions is an active area of research, specific applications to "this compound" would need to overcome the potential for catalyst inhibition by the ester functionalities.
Oxidation Reactions of Furan Rings: Pathways to Enediones, Hydroperoxides, and Butenolides
The furan ring is susceptible to oxidation by various reagents, leading to a range of ring-opened or rearranged products. The specific outcome often depends on the oxidant and the reaction conditions.
A common oxidation pathway involves the [4+2] cycloaddition of singlet oxygen with the furan ring to form an unstable endoperoxide. This intermediate can then be rearranged or reduced to afford different products. For example, the oxidation of substituted furans with singlet oxygen can lead to the formation of 5-hydroxy-2(5H)-furanones (butenolides). acs.org Another pathway involves the oxidation of 2,5-disubstituted furans with other oxidizing agents. For example, the reaction of 2,5-dimethylfuran (B142691) with hydroxamic acids at room temperature yields butenone derivatives. rsc.org The oxidation of furan in the presence of β-dicarbonyl compounds using manganese(III) acetate (B1210297) is a method for synthesizing 2,5-disubstituted furans. tandfonline.comtandfonline.com
Table 2: Products of Furan Oxidation
| Oxidant/Conditions | Furan Derivative | Major Product Type |
|---|---|---|
| Singlet Oxygen (¹O₂) | Substituted Furans | 5-Hydroxy-2(5H)-furanone acs.org |
| Oxidation of hydroxamic acids | 2,5-Dimethylfuran | 1,4,2-Dioxazolylbutenones rsc.org |
Polymerization Reactions Involving Furan Dimers and Monomers
Furan-based monomers derived from renewable biomass are of significant interest for the synthesis of sustainable polymers. wiley-vch.deresearchgate.net Compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are key platform chemicals that can be converted into polymerizable monomers. wiley-vch.de
"this compound" is structurally related to 2,5-bis(hydroxymethyl)furan (BHMF), a monomer that has been used in polymer synthesis. frontiersin.orgresearchgate.net BHMF can be produced from HMF and used to create polyesters and other polymers. frontiersin.org It can also serve as a diene in Diels-Alder reactions to generate new monomers for ring-opening metathesis polymerization (ROMP). researchgate.net
Therefore, "this compound" could be considered a protected form of a diol monomer. After a deprotection step (hydrolysis of the benzoate (B1203000) esters) to yield BHMF, it could be used in step-growth polymerization with dicarboxylic acids to form furan-containing polyesters, such as polyethylene (B3416737) furanoate (PEF), a promising bio-based alternative to PET. specialchem.com Furthermore, the furan ring itself can be polymerized through electrochemical methods to produce polyfuran, a conducting polymer. acs.orgwikipedia.org
Polycondensation Mechanisms and Polymer Characteristics
Polycondensation is a step-growth polymerization process involving monomers with at least two functional groups. For furan-based polyesters, the typical monomers are 2,5-furandicarboxylic acid (FDCA) and diols, or 2,5-bis(hydroxymethyl)furan (BHMF) and diacids.
This compound itself is not a suitable monomer for direct polycondensation. The terminal benzoyloxy groups are esters, which are significantly less reactive for transesterification under standard polycondensation conditions compared to the hydroxyl groups of its precursor, BHMF, or the methyl ester groups of dimethyl 2,5-furandicarboxylate (DMFDCA). Therefore, it is typically considered a protected form of BHMF or a final product rather than a reactive monomer for building polymer chains via this mechanism.
However, the polycondensation of its parent diol, BHMF, is well-established and provides insight into the characteristics of polymers containing the 2,5-disubstituted furan moiety. The polymerization of BHMF with various dicarboxylic acids (or their esters) typically proceeds via esterification, often catalyzed by enzymes or metal catalysts at elevated temperatures. semanticscholar.orgrsc.org The resulting polyesters incorporate the rigid furan ring into the polymer backbone, which significantly influences their thermal and mechanical properties.
The synthesis of polyesters from BHMF can be challenging due to the limited thermal stability of the monomer. semanticscholar.orgrsc.org To circumvent issues like thermal degradation and etherification side reactions, which can limit the molecular weight, polymerization is often conducted under mild conditions, for instance, through enzymatic catalysis. rug.nl
Below is a table summarizing the properties of polyesters synthesized from the related monomer, 2,5-bis(hydroxymethyl)furan (BHMF), with various aliphatic diacids, showcasing the influence of the furan core on polymer characteristics.
| Co-monomer (Diacid Ethyl Ester) | Number of Methylene (B1212753) Units | Number-Average Molecular Weight (M_n) ( g/mol ) | Glass Transition Temp. (T_g) (°C) | Melting Temp. (T_m) (°C) | Degree of Crystallinity (%) |
| Diethyl succinate | 2 | ~11,200 | 25 | 127 | 27 |
| Diethyl adipate | 4 | ~14,000 | 9 | 108 | 23 |
| Diethyl suberate | 6 | ~13,600 | -1 | 102 | 19 |
| Diethyl sebacate | 8 | ~12,300 | -10 | 95 | 13 |
| Data derived from enzymatic bulk polymerization studies of BHMF. rsc.org |
Ring-Opening Polymerization of Furan-Based Monomers
The furan ring is an aromatic and generally stable heterocycle that does not readily undergo direct ring-opening polymerization (ROP). The common strategy to achieve ROP for furan-based monomers involves a two-step process:
Diels-Alder Reaction: The furan derivative acts as a diene in a cycloaddition reaction with a suitable dienophile (e.g., maleimide (B117702), maleic anhydride, or acetylene (B1199291) derivatives). This reaction forms a strained bicyclic ether, typically an oxanorbornene derivative.
Ring-Opening Metathesis Polymerization (ROMP): The strain in the oxanorbornene ring allows for its polymerization via ROMP, catalyzed by transition-metal complexes (e.g., Grubbs' or Schrock catalysts).
This compound could theoretically participate in this process. It would first react with a dienophile to form the corresponding bis(benzoyloxymethyl)-substituted oxanorbornene adduct. This adduct could then serve as a monomer for ROMP. The bulky benzoyloxymethyl substituents at the 2- and 5-positions might sterically hinder the initial Diels-Alder cycloaddition, potentially requiring more forcing reaction conditions compared to less substituted furans.
Recent studies have highlighted the ring-opening polymerization of benzoxazines containing furan moieties. For instance, a mono-benzoxazine synthesized from furfurylamine (B118560) was shown to undergo ROP, where the N-furfuryl group helped to lower the polymerization temperature. nih.gov This indicates that the furan group can be incorporated into polymer structures through various ring-opening mechanisms, not limited to ROMP.
Enzymatic Polymerization of Furanic Building Blocks
Enzymatic polymerization has emerged as a powerful green chemistry tool for synthesizing polyesters under mild conditions, which is particularly advantageous for thermally sensitive monomers like BHMF. rsc.org The most commonly used enzymes are lipases, such as immobilized Candida antarctica Lipase (B570770) B (CALB), which effectively catalyze esterification and transesterification reactions. rug.nlnih.gov
While This compound is an ester and thus not a direct substrate for polymerization, the principles of enzymatic synthesis are highly relevant to its formation and the production of related polymers. Enzymes like CALB are used to polymerize its precursor, BHMF, with various diacid esters. nih.gov The process typically involves a multi-stage method in bulk or in bio-based solvents to achieve high molecular weights. rsc.orgrsc.org
Key findings from enzymatic polymerization studies of BHMF include:
High Molecular Weights: Enzymatic polymerization in bio-based solvents like p-cymene (B1678584) has yielded copolyesters of dimethyl 2,5-furandicarboxylate and BHMF with molecular weights up to 12,800 g/mol . rsc.org
Control over Structure: The mild conditions minimize side reactions like etherification, which can be problematic in thermal polymerization of BHMF. rug.nl
Biodegradability: Polyesters synthesized from BHMF have shown biodegradable characteristics, with degradation rates dependent on the length of the aliphatic segments in the polymer chain. rsc.org
The table below summarizes results from the enzymatic polymerization of BHMF with different diacid ethyl esters, highlighting the versatility of this method.
| Co-monomer | Polymerization Method | Catalyst | Number-Average Molecular Weight (M_n) ( g/mol ) | Reference |
| Diethyl adipate | Three-stage method | CALB | ~2000 | nih.gov |
| Diethyl succinate | Bulk polymerization | iCALB | ~11,200 | rsc.org |
| Diethyl adipate | Bulk polymerization | iCALB | ~14,000 | rsc.org |
| Dimethyl adipate | Solution (p-cymene) | CALB | ~12,800 (copolyester with DMFDCA) | rsc.org |
Ring-Opening Transformations and Rearrangement Mechanisms
Beyond polymerization, the furan ring can undergo transformations that involve its opening or rearrangement. These reactions are typically promoted by acid catalysis or oxidation. rsc.orgnih.gov
Ring-Opening: The furan ring can be cleaved under specific conditions. For example, the acid-catalyzed polymerization of furfuryl alcohol is known to involve side reactions where the furan ring opens to form carbonyl-containing moieties within the polymer structure. nih.gov In other systems, gold-catalyzed oxidation of 2,5-dimethylfuran leads to ring-opening to produce hex-3-ene-2,5-dione. researchgate.net For This compound , such reactions would likely require harsh acidic or oxidative conditions that could also cleave the ester linkages. The electron-withdrawing nature of the benzoyloxymethyl groups may decrease the furan ring's susceptibility to electrophilic attack compared to electron-donating substituted furans.
Rearrangement: Furan derivatives can undergo various rearrangement reactions. For instance, certain 2-hydroxyaryl(fur-2-yl)alkanes have been shown to rearrange into benzo[b]furan derivatives upon treatment with acid. researchgate.net While no specific rearrangement mechanisms have been reported for This compound , it is plausible that under certain catalytic conditions, intramolecular rearrangements could be induced, although this remains an area for future investigation. Oxidative rearrangement has also been observed in other heterocyclic systems, such as the ring contraction of dihydropyrans to tetrahydrofuranones. mdpi.com
Reactions with Highly Reactive Intermediates (e.g., Benzyne)
Furans are well-known dienes for the Diels-Alder reaction, particularly with highly reactive or "activated" dienophiles. Benzyne (B1209423), a highly reactive intermediate, readily undergoes [4+2] cycloaddition with furan and its derivatives.
The reaction between This compound and benzyne is expected to proceed via a Diels-Alder mechanism to yield a 1,4-epoxy-1,4-dihydronaphthalene (B1582345) derivative (an oxabenzonorbornadiene). The reaction involves the furan ring acting as the 4π component and benzyne as the 2π component.
This type of cycloaddition has been demonstrated for similarly substituted furans, such as 2,5-bis(tert-butyldimethylsilyloxy)furan, which reacts with benzyne generated in situ. researchgate.netorgsyn.org The resulting cycloadducts are often stable but can be used as intermediates for further transformations, such as ring-opening to form substituted hydroquinones. researchgate.net The presence of the bulky benzoyloxymethyl groups on the furan ring would likely influence the stereochemical outcome of the cycloaddition but is not expected to prevent the reaction.
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Determination
NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. It operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The precise frequency of this absorption is highly sensitive to the local electronic environment, providing a wealth of structural data.
One-dimensional (1D) NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, provide the foundational information for structural elucidation.
¹H NMR Spectroscopy : This technique identifies the different types of hydrogen atoms (protons) in a molecule. For 2,5-Bis-benzoyloxymethyl-furane, the molecular symmetry simplifies the spectrum. Key expected signals include a singlet for the two equivalent protons on the furan (B31954) ring, a singlet for the four equivalent protons of the two methylene (B1212753) (-CH₂-) groups, and a series of multiplets in the aromatic region corresponding to the protons on the two benzoyl groups. researchgate.net
¹³C NMR Spectroscopy : This method detects the different types of carbon atoms. The spectrum for this compound is expected to show distinct signals for the carbons of the furan ring, the methylene carbons, the carbonyl carbons of the ester groups, and the carbons of the phenyl rings. chemicalbook.com
The anticipated chemical shifts for this compound in a standard solvent like CDCl₃ are summarized below. These predictions are based on established values for furan and benzoate (B1203000) derivatives. rsc.orgnih.gov
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Furan-H (CH =CH) | ~ 6.4 | ~ 112 |
| Methylene-H (-CH ₂-O) | ~ 5.2 | ~ 58 |
| Benzoyl-H (ortho) | ~ 8.0 | ~ 130 |
| Benzoyl-H (meta) | ~ 7.5 | ~ 128 |
| Benzoyl-H (para) | ~ 7.6 | ~ 133 |
| Furan-C (C H=CH) | - | ~ 112 |
| Furan-C (C -CH₂) | - | ~ 151 |
| Methylene-C (-C H₂-O) | - | ~ 58 |
| Carbonyl-C (-C =O) | - | ~ 166 |
| Benzoyl-C (ipso) | - | ~ 129 |
| Benzoyl-C (ortho) | - | ~ 130 |
| Benzoyl-C (meta) | - | ~ 128 |
| Benzoyl-C (para) | - | ~ 133 |
While 1D NMR provides information about the types of atoms present, two-dimensional (2D) NMR experiments reveal how they are connected. youtube.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu In this compound, COSY is primarily used to confirm the connectivity between the ortho, meta, and para protons within the benzoyl rings. Due to the separation by the furan ring and ester linkages, no cross-peaks would be expected between the furan, methylene, and benzoyl proton systems.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹J coupling). youtube.com It is a powerful tool for definitively assigning which protons are bonded to which carbons, confirming the assignments made from the 1D spectra. For instance, it would show a cross-peak connecting the methylene proton signal (~5.2 ppm) to the methylene carbon signal (~58 ppm).
The methylene protons and the carbons of the furan ring.
The methylene protons and the carbonyl carbon of the benzoyl group, confirming the ester linkage.
The furan protons and the adjacent methylene carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies atoms that are close to each other in space, regardless of whether they are connected by bonds. NOESY is instrumental in confirming stereochemistry and spatial arrangements. In this molecule, NOESY correlations would be expected between the methylene protons and both the furan ring protons and the ortho protons of the benzoyl groups, confirming their spatial proximity.
Expected 2D NMR Correlations
| 2D Experiment | Correlated Nuclei | Purpose |
| HSQC | Furan-H ↔ Furan-C | Confirms direct H-C bond |
| Methylene-H ↔ Methylene-C | Confirms direct H-C bond | |
| Benzoyl-H ↔ Benzoyl-C | Confirms direct H-C bonds | |
| HMBC | Methylene-H ↔ Furan-C | Connects methylene group to furan ring |
| Methylene-H ↔ Carbonyl-C | Confirms ester linkage | |
| Furan-H ↔ Methylene-C | Confirms furan-to-methylene connection | |
| NOESY | Methylene-H ↔ Furan-H | Confirms spatial proximity |
| Methylene-H ↔ Benzoyl-H (ortho) | Confirms spatial proximity |
Acquiring high-quality NMR spectra for complex molecules like this compound requires careful optimization of experimental parameters. manchester.ac.uk Key considerations include:
Sample Concentration and Solvent Choice : A suitable concentration (typically 5-20 mg) dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) is necessary for a good signal-to-noise ratio. sdsu.edu
Acquisition Parameters : The number of scans, relaxation delay, and acquisition time must be adjusted to ensure full signal recovery and adequate resolution, especially for ¹³C NMR and 2D experiments which are less sensitive.
Pulse Sequence Selection : Modern NMR spectrometers offer a variety of pulse sequences. For example, using gradient-selected versions of 2D experiments (gCOSY, gHSQC, gHMBC) helps to suppress artifacts and improve spectral quality. For molecules with overlapping signals, higher field strength magnets (e.g., 500 MHz or greater) are advantageous. sdsu.edu
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. libretexts.org
High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a molecule's elemental formula, as very few combinations of atoms will have the same exact mass. For this compound, HRMS is essential to confirm its molecular formula.
HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₁₆O₅ |
| Calculated Exact Mass | 336.0998 Da |
| Expected HRMS Result [M+H]⁺ | 337.1070 m/z |
In a mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint that can be used to confirm the structure. youtube.com For this compound, the ester linkages and aromatic rings dictate the primary fragmentation pathways. researchgate.netmiamioh.edu
Key predicted fragmentation events include:
Formation of the Benzoyl Cation : A very common and stable fragment for benzoyl-containing compounds is the benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often the base peak (the most intense peak) in the spectrum.
Loss of a Benzoyloxy Radical : Cleavage of the C-O bond can result in the loss of a benzoyloxy radical (•OCOC₆H₅), leading to a significant fragment ion.
Furan Ring Fragmentation : The central furan moiety can also undergo characteristic cleavages.
Analysis of these patterns allows researchers to piece together the molecular structure, confirming the presence of the furan core and the two benzoyloxymethyl substituents. nih.gov
Predicted Major Mass Fragments
| m/z Value | Identity of Fragment | Fragmentation Pathway |
| 336 | [M]⁺ | Molecular Ion |
| 231 | [M - C₆H₅CO]⁺ | Loss of a benzoyl group |
| 215 | [M - C₆H₅COO•]⁺ | Loss of a benzoyloxy radical |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation (often base peak) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle behind IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
For this compound, an IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the ester groups would be confirmed by a strong absorption band for the carbonyl (C=O) stretching vibration, typically appearing in the region of 1720-1740 cm⁻¹. Additionally, the C-O stretching vibrations of the ester would produce strong bands in the 1250-1000 cm⁻¹ region.
The furan ring would be identified by a series of characteristic peaks. These include C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and ring breathing vibrations. The benzene (B151609) rings of the benzoyl groups would show aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The substitution pattern of the benzene rings could also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.
A hypothetical IR data table for this compound, based on typical values for similar structures, is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Furan C-H Stretch | > 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| Ester C=O Stretch | 1720-1740 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |
| Furan C=C Stretch | 1450-1600 | Medium to Weak |
| Ester C-O Stretch | 1000-1250 | Strong |
| Out-of-plane C-H Bend | < 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation in a molecule.
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to the π → π* transitions of the conjugated systems present, namely the furan ring and the two benzoyl groups. The furan ring itself typically absorbs around 200-220 nm. The presence of the benzoyl groups, which contain a benzene ring conjugated with a carbonyl group, will result in more complex absorption patterns at longer wavelengths.
A hypothetical UV-Vis data table for this compound is provided below.
| Electronic Transition | Expected λmax (nm) | Solvent |
| π → π* (Benzoyl) | ~230-250 | Ethanol |
| π → π* (Furan) | ~210-220 | Ethanol |
| n → π* (Carbonyl) | ~270-290 | Ethanol |
X-ray Diffraction Analysis for Absolute Configuration and Solid-State Structure Determination
For this compound, a successful single-crystal XRD study would unambiguously establish its molecular geometry. This would include the planarity of the furan ring and the orientation of the benzoyloxymethyl substituents relative to the ring. The analysis would also reveal the torsion angles that define the conformation of the ester linkages and the benzoyl groups. Furthermore, XRD data would provide insights into the intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the crystal packing. For related furan derivatives, crystal structures have revealed details about intermolecular hydrogen bonding and packing motifs. nih.gov
A hypothetical table of crystallographic data for this compound is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1290 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.35 |
Advanced Chromatographic Methods for Compound Isolation, Separation, and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For this compound, a non-polar compound, reversed-phase HPLC would likely be the method of choice. In this mode, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water).
The retention time of the compound would be a key parameter for its identification and quantification. The purity of a sample can be assessed by the presence of a single, sharp peak. Different solvent gradients and flow rates can be optimized to achieve the best separation from any impurities or starting materials. For related furan compounds, HPLC has been successfully used for analysis and purification. sielc.com
A hypothetical HPLC data table for this compound is shown below.
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~5-10 min |
Gas Chromatography (GC)
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given that this compound has a relatively high molecular weight and boiling point, high-temperature GC might be necessary. The compound would be vaporized and carried by an inert gas through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.
GC coupled with a mass spectrometer (GC-MS) would be particularly informative. The mass spectrum would provide the molecular weight of the compound and a characteristic fragmentation pattern that can be used for structural confirmation. The volatility of furan and its derivatives makes GC a suitable analytical technique. uliege.benih.gov
A hypothetical GC-MS data table for this compound is provided below.
| Parameter | Value |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), then ramp to 300 °C at 10 °C/min |
| MS Detector | Electron Ionization (70 eV) |
| Expected m/z peaks | Molecular ion, fragments corresponding to benzoyl, furan, and methylfuran moieties |
Computational and Theoretical Investigations of Furan Based Compounds
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying furan (B31954) derivatives. researchgate.net
The conformational landscape of 2,5-disubstituted furans is critical to their function, particularly in the context of polymers and biologically active molecules. DFT calculations are used to determine the most stable conformations by optimizing the geometry of the molecule to find the lowest energy state. For example, in studies of 2,5-diphenyl furan, DFT has been used to calculate the optimized molecular structure. researchgate.net The rotational barriers around the bonds connecting the furan ring to its substituents can be calculated to understand the flexibility of the molecule. port.ac.uk
Table 1: Hypothetical Conformational Energy Data for a Generic 2,5-Disubstituted Furan (Note: This table is illustrative due to the lack of specific data for 2,5-Bis-benzoyloxymethyl-furane)
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti-periplanar | 180 | 0.00 |
| Syn-periplanar | 0 | 3.5 |
| Gauche | 60 | 1.8 |
DFT is instrumental in mapping out the reaction pathways for the synthesis of furan derivatives. For instance, the mechanism for the selective oxidation of 2,5-bis(hydroxymethyl)furan (BHMF) to 2,5-furandicarboxylic acid has been investigated using DFT, identifying key intermediates and transition states. mdpi.com These calculations help in understanding the role of catalysts and reaction conditions in controlling product selectivity. rsc.org
DFT calculations can accurately predict spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate NMR chemical shifts. By comparing the calculated shifts with experimental data, the proposed structures of furan derivatives can be confirmed. port.ac.uk
Table 2: Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts for a Furan Derivative (Note: This table is illustrative and based on general findings for furan derivatives)
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C2 | 148.5 | 149.1 | 0.6 |
| C3 | 112.3 | 112.8 | 0.5 |
| C4 | 112.3 | 112.8 | 0.5 |
| C5 | 148.5 | 149.1 | 0.6 |
Molecular Modeling and Dynamics Simulations for Conformational Behavior
While DFT is excellent for static structures, molecular dynamics (MD) simulations are used to study the dynamic behavior of furan-based molecules over time. MD simulations can reveal how the molecule flexes, bends, and interacts with its environment, which is particularly important for understanding the properties of furan-containing polymers and their interactions in biological systems. nih.gov
Theoretical Basis for Reactivity, Regioselectivity, and Stereoselectivity in Furan Chemistry
Theoretical calculations provide a deep understanding of the factors that govern the reactivity and selectivity of reactions involving the furan ring. Molecular orbital theory and the analysis of frontier molecular orbitals (HOMO and LUMO) can predict where electrophilic or nucleophilic attack is most likely to occur. For example, the regioselectivity of Diels-Alder reactions involving furan dienes can be rationalized by examining the orbital coefficients of the frontier orbitals. researchgate.net
Integrated Computational Approaches for Structural Elucidation
The most powerful approach to characterizing new furan derivatives involves the integration of multiple computational and experimental techniques. For instance, a combination of DFT calculations for geometry optimization and NMR prediction, along with experimental 1D and 2D NMR spectroscopy, provides a robust method for unambiguously determining the structure and stereochemistry of complex furan-containing molecules. This integrated approach has been successfully applied to various furan derivatives. nih.gov
Applications and Advanced Material Science
Role as Monomers in the Synthesis of Sustainable Polymers (e.g., Polyesters, Polyurethanes)
2,5-Bis-benzoyloxymethyl-furane is intrinsically linked to the production of sustainable polymers through its relationship with 2,5-bis(hydroxymethyl)furan (BHMF). The benzoyloxy groups in this compound can be considered protecting groups for the hydroxyl functionalities of BHMF. In many synthetic strategies, the deprotection of this compound yields the highly reactive diol, BHMF, which is then utilized as a monomer in polymerization reactions.
BHMF, a bio-based monomer derivable from the dehydration of fructose (B13574), is a key component in the synthesis of furan-based polyesters and polyurethanes. wikipedia.orgnih.gov These polymers are gaining attention as sustainable alternatives to their petroleum-based counterparts, such as polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govnih.gov The rigid furan (B31954) ring in the polymer backbone imparts desirable thermal and mechanical properties. nih.gov
The enzymatic polymerization of BHMF with various diacid ethyl esters, catalyzed by Candida antarctica Lipase (B570770) B (CALB), has been successfully demonstrated to produce novel bio-based furan polyesters. nih.gov While direct polymerization of this compound is less common, its role as a stable, crystalline precursor to the less stable BHMF is crucial for practical applications. The limited thermal stability of BHMF can be a challenge in melt polycondensation, making the use of a more stable precursor like its benzoyloxymethyl derivative advantageous in certain processing scenarios. nih.govrsc.org
Table 1: Examples of Sustainable Polymers Derived from BHMF
| Polymer Type | Monomers | Key Properties/Applications |
| Furan-based Polyesters | 2,5-Bis(hydroxymethyl)furan (BHMF), various diacids (e.g., succinic acid, 2,5-furandicarboxylic acid) | Enhanced thermal stability, potential replacement for PET in packaging. nih.govresearchgate.net |
| Furan-based Polyurethanes | 2,5-Bis(hydroxymethyl)furan (BHMF), various diisocyanates | Production of foams and elastomers with renewable content. wikipedia.org |
Development of Self-Healing Materials and Resins Based on Furan Chemistry
Furan chemistry plays a pivotal role in the design of self-healing materials, which can repair damage and extend their lifespan. researchgate.net The principle behind this functionality often lies in the reversible Diels-Alder reaction between a furan group (the diene) and a maleimide (B117702) group (the dienophile). mdpi.commdpi.com
Polymers incorporating furan moieties can be crosslinked with bismaleimide (B1667444) compounds. researchgate.net When the material is damaged, heating can reverse the Diels-Alder reaction, breaking the crosslinks and allowing the polymer chains to flow and fill the crack. nih.gov Upon cooling, the forward Diels-Alder reaction reforms the crosslinks, restoring the material's integrity. nih.gov
In this context, this compound can serve as a precursor to furan-containing polymers. Following the removal of the benzoyl groups to yield BHMF, the diol can be incorporated into a polymer backbone, such as a polyester. researchgate.net This furan-functionalized polymer is then a key component in the self-healing system. For instance, poly(2,5-furandimethylene succinate), derived from BHMF and succinic acid, has been crosslinked with bismaleimides to create self-healing networks. researchgate.net The efficiency of the healing process can be tailored by adjusting the structure and flexibility of the bismaleimide crosslinker. researchgate.net
Table 2: Components of a Furan-Based Self-Healing System
| Component | Role | Example Compound |
| Furan-containing Polymer | Provides the diene functionality for the Diels-Alder reaction. | Poly(2,5-furandimethylene succinate) |
| Crosslinking Agent | Provides the dienophile functionality. | Bismaleimide (BMI) |
| Precursor to Furan Monomer | Can be converted to the diol for polymerization. | This compound |
Precursors for Macrocyclic Compounds and Crown Ethers
The furan ring, and its hydrogenated derivative tetrahydrofuran (B95107), are valuable structural motifs in the synthesis of macrocyclic compounds, including crown ethers. These molecules are known for their ability to selectively bind cations.
While direct synthesis from this compound is not extensively documented, its reduced and deprotected form, 2,5-bis(hydroxymethyl)tetrahydrofuran, is a key building block for stereoisomeric crown ethers. lookchem.com The synthesis involves the condensation of the ditosylate derivative of 2,5-bis(hydroxymethyl)tetrahydrofuran with catechols to form the macrocyclic structure. lookchem.comtdl.org The stereochemistry (cis or trans) of the tetrahydrofuran unit influences the shape of the resulting crown ether and its selectivity for different alkali metal cations. lookchem.com Therefore, this compound represents a potential starting point in a multi-step synthesis of these complex and functional molecules. nih.gov
Intermediates in the Synthesis of Specialty Chemicals and Advanced Organic Materials
As a bifunctional molecule, this compound, and more directly its deprotected form BHMF, are versatile intermediates in the synthesis of a range of specialty chemicals and advanced organic materials. nih.govchemicalbook.com The furan core can undergo various transformations, while the hydroxyl groups (after deprotection) allow for esterification, etherification, and other coupling reactions.
One significant application is the synthesis of 2,5-bis(alkoxymethyl)furans (BAMFs), which are considered promising biofuel candidates. fur4sustain.eu The synthesis involves the etherification of BHMF with various alcohols. fur4sustain.eu Furthermore, the diol functionality of BHMF allows for its incorporation into more complex molecular architectures, including diepoxy compounds for thermosetting polymers and adhesives. nih.gov The reaction of BHMF with epichlorohydrin (B41342) yields 2,5-bis[(2-oxiranylmethoxy)methyl]furan (BOF), a monomer that can be cured to produce materials with enhanced thermomechanical properties. nih.gov
Derivatives of 2,5-disubstituted furans are also used in the synthesis of para-hydroquinones and para-benzoquinones through Diels-Alder reactions with various dienophiles. researchgate.net This highlights the versatility of the furan core as a diene in organic synthesis. researchgate.net
Contribution to Bio-Based Chemical Production and Renewable Resources Utilization
The production of this compound is fundamentally linked to the utilization of renewable resources. Its precursor, 2,5-bis(hydroxymethyl)furan (BHMF), is a bio-based platform chemical. nih.govresearchgate.net BHMF is synthesized from 5-hydroxymethylfurfural (B1680220) (HMF), which in turn is derived from the acid-catalyzed dehydration of C6 sugars like fructose and glucose. wikipedia.org These sugars are abundant in lignocellulosic biomass, a non-food-based renewable feedstock. nih.gov
The conversion of biomass-derived sugars into furanic compounds like BHMF is a cornerstone of the modern biorefinery concept, which aims to replace fossil fuel-based chemical production with sustainable alternatives. researchgate.netresearchgate.net The development of efficient catalytic and biocatalytic routes for the synthesis of BHMF from HMF is an active area of research. nih.gov By serving as a stable and storable form of the reactive diol BHMF, this compound contributes to the value chain of bio-based chemicals, facilitating the transition towards a more sustainable chemical industry. researchgate.netgoogle.com
Future Research Perspectives and Challenges
Development of Novel and Green Synthetic Routes for Furan (B31954) Derivatives
A primary challenge in the broader application of furan derivatives is the development of efficient, scalable, and environmentally benign synthetic methodologies. nih.govacs.org Much of the current research is focused on moving away from traditional multi-step syntheses that generate significant waste towards more sustainable alternatives. nih.gov A key starting point for many of these green routes is the use of biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365), which are readily obtained from carbohydrates. researchgate.netresearchgate.netmdpi.comacs.org For instance, 2,5-Bis(hydroxymethyl)furan (BHMF), the direct precursor to 2,5-Bis-benzoyloxymethyl-furane, can be synthesized by the reduction of HMF. wikipedia.org
Future research will likely focus on:
One-Pot Syntheses: Developing cascade or one-pot reactions that minimize purification steps and solvent usage is a significant goal. researchgate.net For example, a one-pot synthesis for 2,5-disubstituted furans from γ-ketoacids has been reported, showcasing a streamlined approach that could be adapted for various derivatives. researchgate.net
Catalyst Innovation: The design of highly efficient and selective catalysts is crucial. This includes using earth-abundant metal catalysts to replace precious metals and developing biocatalytic or photocatalytic systems that operate under mild conditions. shareok.orgresearchgate.net Photocatalysis, for example, has been shown to enable the formation of new carbon-carbon bonds from furfural, converting it into more advanced structures. researchgate.net
Green Chemistry Metrics: A greater emphasis will be placed on quantifying the "greenness" of synthetic routes using metrics such as atom economy, process mass index (PMI), and E-factor. nih.govacs.orgrsc.org Researchers have already demonstrated syntheses of novel furanic monomers with high atom economy (92%) and carbon efficiency (100%), setting a benchmark for future work. nih.govacs.org
Exploration of Undiscovered Reactivity and Transformation Pathways
The furan ring is a versatile chemical entity, capable of participating in a wide array of reactions due to its unique electronic structure. acs.orgnumberanalytics.com While its role in reactions like Diels-Alder cycloadditions is well-established, there remains a vast, underexplored landscape of chemical reactivity. acs.org Future investigations are expected to uncover new transformation pathways, leading to novel molecular architectures.
Key areas for exploration include:
Dearomative Cycloadditions: Recent studies have shown that furan and its derivatives can undergo energy transfer-catalyzed dearomative cycloadditions, providing access to complex, C(sp3)-rich three-dimensional scaffolds that are difficult to synthesize otherwise. acs.orgacs.org Further exploration of these reactions with different catalysts and reaction partners could unlock a new dimension of furan chemistry. acs.org
Ring-Opening and Rearrangement Cascades: The furan ring can act as a latent 1,4-dicarbonyl compound, accessible through hydrolytic ring cleavage. acs.org Investigating novel triggers for ring-opening, potentially followed by rearrangement or ring-closing cascades, could lead to the synthesis of diverse non-furanic structures from furan precursors. acs.orgacs.org The substitution pattern on the furan ring is known to control the nature of reactive intermediates, such as epoxides or cis-enediones, which in turn dictates the reaction outcome. nih.gov
Combinatorial Synthesis: The flexible reactivity of the furan core makes it an ideal platform for building large combinatorial libraries for drug discovery and materials science. acs.org Developing furan-based strategies that allow for the rapid synthesis of a wide variety of structures from simple starting materials will be a significant focus. acs.org
Advancements in Characterization Techniques for Complex Furan Architectures
As chemists synthesize increasingly complex molecules based on the furan scaffold, the need for sophisticated analytical techniques to unambiguously determine their structure and properties becomes more critical. The characterization of 2,5-disubstituted furan derivatives often requires a multi-technique approach. nih.gov
Future challenges and advancements in this area include:
Comprehensive Spectroscopic and Spectrometric Analysis: The standard toolkit, including Nuclear Magnetic Resonance (¹H, ¹³C, ²H NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Raman spectroscopy, will continue to be essential. nih.govmdpi.com For complex structures, advanced 2D NMR techniques are indispensable.
Single-Crystal X-ray Diffraction: For absolute structure determination of complex stereoisomers or novel molecular scaffolds, single-crystal X-ray crystallography is the gold standard. nih.gov A continuing challenge is growing crystals of sufficient quality, especially for polymeric or amorphous materials.
In-situ and Operando Spectroscopy: To better understand reaction mechanisms and reactive intermediates, the use of in-situ spectroscopic techniques will be crucial. These methods allow for the monitoring of reactions as they happen, providing valuable data that is unobtainable from the analysis of starting materials and final products alone.
Characterizing Macromolecular Structures: For furan-based polymers and composites, techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and various forms of microscopy (SEM, TEM) are needed to characterize thermal stability, morphology, and mechanical properties. researchwithrowan.comresearchgate.net
Leveraging Computational Chemistry for Rational Design and Mechanistic Insights
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering profound insights that complement experimental work. For furan derivatives, these tools are being applied to predict properties, elucidate reaction mechanisms, and guide the design of new molecules and materials.
Future directions in this field involve:
Mechanistic Elucidation: Theoretical calculations can map out reaction energy profiles, identify transition states, and explain observed regioselectivity and stereoselectivity. acs.org For instance, computational studies have been used to understand the atmospheric oxidation pathways of furans and the stability of various reactive intermediates. acs.orgyoutube.com
Rational Design of Functional Molecules: Molecular docking simulations are increasingly used to predict the binding affinity and interaction modes of furan derivatives with biological targets like enzymes, aiding in the design of potent inhibitors for therapeutic applications. nih.govnih.govresearchgate.net
Predicting Material Properties: Computational models can predict the physical, thermal, and mechanical properties of furan-based polymers and materials before they are synthesized, saving significant time and resources. numberanalytics.com
Machine Learning and Data-Driven Discovery: The integration of machine learning with computational chemistry is a rapidly emerging area. ML models can be trained on large datasets of chemical information to predict excited-state properties, reaction outcomes, and even discover entirely new types of reactions, accelerating the pace of discovery in furan chemistry. acs.org
Potential in Emerging Areas of Sustainable Materials Science and Chemical Engineering
Furan derivatives, derived from renewable biomass, are at the forefront of the transition away from a fossil fuel-based economy. mdpi.comcost.eu The compound this compound, as a diester of BHMF, is emblematic of the value-added chemicals that can be produced from these bio-based platforms. wikipedia.org The future holds immense potential for furan-based molecules in sustainable materials and chemical engineering.
Emerging applications and research areas include:
Bio-based Polymers: Furan-based monomers, such as 2,5-furandicarboxylic acid (FDCA) and BHMF, are key building blocks for producing renewable polyesters (like PEF), polyamides, and polyurethanes. researchgate.netacs.orgwikipedia.org These materials offer the potential to replace petroleum-derived plastics like PET with alternatives that have enhanced properties, such as improved gas barrier characteristics. researchgate.net
Thermosets and Composites: Furan resins, such as those derived from polyfurfuryl alcohol, exhibit excellent thermal stability and fire resistance. numberanalytics.comresearchwithrowan.comresearchgate.net When combined with natural fibers like flax, they can be used to create fully bio-derived, sustainable composite materials for applications in construction and transportation. researchwithrowan.comresearchgate.net
Specialty Chemicals and Biofuels: The furan platform provides access to a wide range of specialty chemicals. researchgate.netijsrst.com For example, the hydrogenolysis of HMF derivatives can lead to the production of 2,5-dimethylfuran (B142691) (DMF), a promising biofuel. researchgate.net
The table below summarizes key research findings and future directions for furan derivatives.
| Research Area | Key Findings & Current Status | Future Challenges & Perspectives | Relevant Compounds |
| Green Synthesis | Routes from biomass (HMF) are established. researchgate.netmdpi.com Green metrics (PMI, E-factor) are being applied. nih.govacs.org | Improving catalyst efficiency, developing one-pot syntheses, and scaling up production. researchgate.net | 5-Hydroxymethylfurfural (HMF), 2,5-Bis(hydroxymethyl)furan (BHMF), Furfural |
| Reactivity | Furan acts as a versatile diene and precursor to 1,4-dicarbonyls. acs.org Dearomative cycloadditions have been demonstrated. acs.orgacs.org | Discovering new cycloaddition modes, controlling ring-opening cascades, and building combinatorial libraries. acs.orgnih.gov | Furan, 2,5-Bis(tert-butyldimethylsilyloxy)furan |
| Characterization | A combination of NMR, HRMS, and X-ray crystallography is used for structural elucidation. nih.gov | Characterizing complex macromolecular structures and developing in-situ monitoring techniques. researchwithrowan.comoup.com | 2,5-disubstituted furan derivatives |
| Computational Chemistry | Molecular docking is used for drug design. nih.govresearchgate.net Reaction mechanisms are studied with theoretical calculations. acs.org | Integrating machine learning for accelerated discovery and predicting material properties. acs.org | Furan, 2-Methylfuran |
| Sustainable Materials | Furan-based polymers (PEF) and fire-resistant resins show promise as alternatives to petro-plastics. researchgate.netresearchwithrowan.comresearchgate.net | Improving material properties, ensuring biodegradability or recyclability, and achieving market adoption. cost.eu | 2,5-Furandicarboxylic acid (FDCA), Polyfurfuryl alcohol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
